molecular formula C21H18N4O4S3 B11284838 N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11284838
M. Wt: 486.6 g/mol
InChI Key: WGPBITLAHGRMAV-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety and a 3,4-dimethoxyphenyl substituent. The structure integrates sulfur-containing heterocycles (thiazole and thioxo groups) and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors. The 3,4-dimethoxyphenyl group may enhance lipophilicity and influence binding interactions, while the thioacetamide linker could modulate solubility and metabolic stability.

Properties

Molecular Formula

C21H18N4O4S3

Molecular Weight

486.6 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O4S3/c1-28-14-9-8-12(10-15(14)29-2)22-16(26)11-31-20-23-18-17(19(27)24-20)32-21(30)25(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)

InChI Key

WGPBITLAHGRMAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyaniline, phenyl isothiocyanate, and other reagents necessary for constructing the thiazolopyrimidine core. The reaction conditions may involve heating, use of catalysts, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolopyrimidine core to its corresponding dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazolopyrimidine core.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazolo[4,5-d]pyrimidine Cores

Compound 7c (from ):

  • Structure: N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-ylidene)-4-methyl-N2-phenylbenzimidamide.
  • Key Differences:
    • Replaces the thioacetamide group with a benzimidamide substituent.
    • Substituents: 4-methoxyphenyl vs. 3,4-dimethoxyphenyl in the target compound.
  • Implications: The benzimidamide group may enhance π-π stacking interactions, while the absence of a thioether linkage could reduce metabolic oxidation susceptibility. IR data (1680 cm⁻¹ for C=O) suggests similar carbonyl environments .

Compound 16 (from ):

  • Structure: 2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-acetamide.
  • Key Differences: Thiazolo[4,5-b]pyridine core (vs. [4,5-d] in the target compound). 5,7-dimethyl and thiazolidinone substituents.
  • The thiazolidinone group introduces an additional sulfur atom, which could influence redox activity .

Analogs with Varied Heterocyclic Cores

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (from ):

  • Structure: Thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene group.
  • Key Differences:
    • Core ring system ([3,2-a] vs. [4,5-d]).
    • Substituents: Ester group at position 6 and a bulky benzylidene moiety.
  • Implications: X-ray data reveals a flattened boat conformation for the pyrimidine ring and an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings. Such conformational rigidity may limit binding flexibility compared to the target compound’s more planar [4,5-d] core .

Compound 8 (from ):

  • Structure: Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine with triazole-thiol and methoxyphenyl groups.
  • Key Differences:
    • Fused pyrrolo-thiazolo-pyrimidine system.
    • Triazole-thiol substituent instead of thioacetamide.
  • The methoxyphenyl group is analogous but positioned differently .

Substituent Effects and Spectral Comparisons

  • NMR Analysis (from ):

    • In compounds with similar cores (e.g., Rapa analogs), chemical shift variations in regions A (positions 39–44) and B (29–36) correlate with substituent changes. For the target compound, the 3,4-dimethoxyphenyl group would likely perturb shifts in these regions compared to simpler phenyl or methoxyphenyl analogs .
  • Synthetic Routes :

    • The target compound’s synthesis likely involves cyclization of a thioamide precursor (analogous to ’s method using NaOH for heterocyclization). By contrast, employs chloroacetic acid and benzaldehyde derivatives under acidic conditions, highlighting divergent strategies for core functionalization .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest that it may exhibit various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the thioacetamide moiety further enhances its potential interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds with thiazolo[4,5-d]pyrimidine scaffolds exhibit broad-spectrum antibacterial activity. For instance, derivatives of this scaffold have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.91 μM against E. coli .

CompoundTarget BacteriaMIC (μM)
Compound AE. coli0.91
Compound BStaphylococcus aureus1.5

Anticancer Activity

Thiazolo[4,5-d]pyrimidine derivatives have also been studied for their anticancer properties. In vitro assays demonstrated that certain compounds can inhibit cancer cell proliferation significantly. For example, a related compound exhibited cytotoxic effects with an IC50 value of 15 μM against human cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo[4,5-d]pyrimidine derivatives has been explored in various models. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives revealed that modifications to the phenyl substituents significantly impacted antibacterial efficacy. The presence of electron-withdrawing groups on the phenyl ring enhanced activity against E. coli, suggesting that electronic effects play a critical role in the biological activity of these compounds .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a derivative similar to this compound was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through caspase activation pathways .

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